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molecular formula C11H16FN3O B8380931 4-Fluoro-5-perhydro-1,4-oxazepin-4-ylbenzene-1,2-diamine

4-Fluoro-5-perhydro-1,4-oxazepin-4-ylbenzene-1,2-diamine

Cat. No. B8380931
M. Wt: 225.26 g/mol
InChI Key: CHWPCNWCYUABKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09126969B2

Procedure details

7 g of 4-fluoro-2-nitro-5-perhydro-1,4-oxazepin-4-ylphenylamine in solution in 170 mL of methanol are hydrogenated under 1 bar of hydrogen pressure in the presence of 700 mg of palladium-on-charcoal at 22° C. for 10 hours. The reaction crude is filtered through celite and the filtrate is concentrated under vacuum in a rotary evaporator. After evaporation, the reaction crude is purified by flash chromatography (elution dichloromethane/methanol). 3 g of 4-fluoro-5-perhydro-1,4-oxazepin-4-ylbenzene-1,2-diamine are isolated. 1H NMR spectrum (400 MHz, DMSO-d6, δ in ppm): 1.88 (m, 2H); 3.11 (m, 4H); from 3.64 to 3.74 (m, 4H); 4.20 (broad s, 2H); 4.26 (broad s, 2H); from 6.25 to 6.31 (m, 2H).
Name
4-fluoro-2-nitro-5-perhydro-1,4-oxazepin-4-ylphenylamine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([N:8]2[CH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[CH:6][C:5]([NH2:15])=[C:4]([N+:16]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd]>[F:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH2:15])=[CH:6][C:7]=1[N:8]1[CH2:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9]1

Inputs

Step One
Name
4-fluoro-2-nitro-5-perhydro-1,4-oxazepin-4-ylphenylamine
Quantity
7 g
Type
reactant
Smiles
FC1=CC(=C(C=C1N1CCOCCC1)N)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Name
Quantity
700 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction crude
FILTRATION
Type
FILTRATION
Details
is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the reaction crude
CUSTOM
Type
CUSTOM
Details
is purified by flash chromatography (elution dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=CC1N1CCOCCC1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 48.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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